molecular formula C9H11NO B13076381 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B13076381
M. Wt: 149.19 g/mol
InChI Key: KKGGBHSFZSUKMT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is rooted in broader advancements in heterocyclic chemistry during the late 20th century. While specific details about its initial synthesis remain sparsely documented, early methodologies focused on cyclocondensation reactions using 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide catalysts. These methods laid the groundwork for optimizing its synthesis, with later innovations incorporating transition-metal catalysts like manganese triflate to improve efficiency and selectivity.

The compound’s structural elucidation was facilitated by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirmed its fused cyclopentane-pyridine framework and methoxy substituent. Over time, its potential as a scaffold for bioactive molecules became apparent, driving further exploration in pharmaceutical and materials science.

Significance in Heterocyclic Chemistry

This compound belongs to the class of nitrogen-containing bicyclic compounds, characterized by a rigid cyclopentane ring fused to a pyridine moiety. This structure imparts unique electronic and steric properties, making it valuable for designing ligands and bioactive agents. Key molecular properties include:

Property Value
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
IUPAC Name This compound
Key Structural Features Fused bicyclic system, methoxy group at C3

The methoxy group enhances solubility and modulates electronic interactions, enabling selective binding to biological targets. For example, derivatives of this compound have been investigated as intermediates in synthesizing cephalosporin antibiotics, such as cefpirome, where the bicyclic framework contributes to β-lactamase stability. Additionally, its planar structure facilitates π-π stacking interactions, which are critical in materials science applications like organic semiconductors.

Current Research Landscape

Recent studies have focused on three primary areas:

  • Synthetic Methodology : Advances in catalytic oxidation, such as manganese-catalyzed reactions using tert-butyl hydroperoxide in aqueous media, enable efficient conversion of 2,3-cyclopentenopyridine analogues into ketone derivatives. These methods emphasize sustainability by employing water as a solvent and minimizing waste.

  • Derivative Development : Researchers have synthesized structurally diverse analogues, including carbothioamide and isopropylamino derivatives, to explore structure-activity relationships. For instance, 6,7-dihydro-3-methyl-5H-cyclopenta[b]pyridine-7-carbothioamide (CAS 60169-79-1) exhibits potential as a kinase inhibitor due to its thioamide functionality.

  • Computational Modeling : Density functional theory (DFT) calculations and molecular docking studies are being used to predict interactions between this compound derivatives and biological targets like enzymes or receptors. These models guide the design of compounds with optimized binding affinities for antimicrobial or anticancer applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C9H11NO/c1-11-8-5-7-3-2-4-9(7)10-6-8/h5-6H,2-4H2,1H3

InChI Key

KKGGBHSFZSUKMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Precursors

  • Starting Material: 2,3-Cyclopentenopyridine or its derivatives.
  • Oxidation: Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in aqueous media at room temperature (25 °C). This method offers high yield and excellent chemoselectivity under mild conditions.

Preparation of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Procedure: The 2,3-cyclopentenopyridine N-oxide is treated with phosphorus oxychloride (POCl3) in anhydrous 1,2-dichloroethane under reflux conditions for 5 hours. After workup and purification by flash chromatography, the 4-chloro derivative is obtained in high yield (~85%).
  • Characterization: The compound is confirmed by NMR and HRMS analysis.

Nucleophilic Substitution to Form 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Reaction Conditions: The 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is reacted with sodium methoxide in methanol solvent. The reaction is conducted in a sealed pressure vessel at 100 °C for 24 hours.
  • Outcome: This substitution replaces the chlorine atom with a methoxy group, yielding this compound with a reported yield of approximately 91%.
  • Purification: The product is isolated by extraction, drying, concentration, and flash chromatography.
  • Spectroscopic Data: The 1H NMR spectrum shows characteristic signals including a singlet at 3.79 ppm corresponding to the methoxy protons.

Cyclocondensation Approach

  • A cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium methoxide or sodium ethoxide) has been reported to efficiently produce 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. Although this method targets carbonitrile derivatives, it demonstrates the versatility of sodium alkoxide-catalyzed cyclocondensation in constructing the cyclopenta[b]pyridine core.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine. For instance, derivatives of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay revealed that certain derivatives exhibited IC50 values as low as 6.31 µM against MCF-7 cells, indicating potent activity . These findings suggest that this compound and its derivatives could serve as lead compounds in anticancer drug development.

Neurokinin Receptor Antagonism
Another notable application is in the development of selective human neurokinin-3 receptor antagonists. These antagonists are being explored for their potential in treating various neurological disorders, positioning this compound as a valuable scaffold for drug design targeting neurokinin receptors .

Organic Synthesis

Synthetic Intermediates
this compound serves as a key intermediate in the synthesis of various pharmaceuticals. A novel synthetic route has been developed that employs nucleophilic addition and cyclization reactions under mild conditions to produce high yields of this compound. This method not only enhances efficiency but also ensures high purity levels (up to 99.7% as confirmed by HPLC) for subsequent applications in drug formulation .

Oxidation Reactions
The oxidation of related cyclopentenopyridine analogues to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using manganese catalysts. This reaction showcases the versatility of this compound within synthetic organic chemistry and its potential utility in producing complex molecular structures .

Cosmetic Applications

The compound's properties extend into the cosmetic industry as well. Its derivatives are being investigated for their effectiveness in topical formulations aimed at enhancing skin hydration and providing anti-inflammatory benefits. The stability and safety of these formulations are critical for market acceptance, necessitating thorough investigations prior to product launch .

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized derivatives on cancer cell lines using the MTT assay. Results indicated significant activity against MCF-7 and A549 cells, establishing a foundation for further research into anticancer drugs derived from this compound .
  • Synthetic Route Development : Researchers developed an efficient synthetic approach that yielded high purity products suitable for pharmaceutical applications. This method involved mild reaction conditions and commercially available starting materials .
  • Cosmetic Formulation Testing : Investigations into the efficacy of formulations containing derivatives of this compound demonstrated their potential benefits in enhancing skin hydration and stability .

Mechanism of Action

The mechanism by which 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Corrosion Inhibition

  • Electron-Donating Groups (e.g., Methoxy):
    CAPD derivatives with methoxy groups (e.g., CAPD-4) exhibit superior corrosion inhibition due to enhanced adsorption via chemisorption (coordination with metal d-orbitals) and physisorption (electrostatic interactions). The methoxy group increases electron density on the pyridine ring, facilitating stronger binding to metal surfaces .
  • Electron-Withdrawing Groups (e.g., Halogens):
    Halogenated derivatives, such as 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 54664-55-0), show reduced inhibition efficiency compared to methoxy-substituted analogues. The electron-withdrawing nature of chlorine may weaken adsorption, though these compounds are valuable in pharmaceutical synthesis .
  • Thienyl and Aromatic Substituents:
    Compounds like 4-phenyl-2-(thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a) demonstrate moderate biological activity but lack significant corrosion inhibition properties, highlighting the role of substituents in application-specific performance .

Electrochemical and Morphological Performance

  • CAPD Derivatives: Electrochemical impedance spectroscopy (EIS) revealed that CAPD-1 (with pyridine and methoxy groups) achieved a charge transfer resistance (Rct) of 980 Ω·cm², significantly higher than non-methoxy analogues. Scanning electron microscopy (SEM) confirmed the formation of a protective film on steel surfaces .
  • Non-Methoxy Analogues: Compounds lacking electron-donating groups, such as ethyl carboxylate derivatives (e.g., CAS 113124-13-3), showed lower Rct values (~200 Ω·cm²), correlating with weaker adsorption .

Computational and Theoretical Insights

Density functional theory (DFT) studies indicate that the high inhibition efficiency of methoxy-substituted CAPDs arises from their low energy gaps (ΔE = 3.2 eV), facilitating electron donation to metal surfaces. Monte Carlo simulations further support their strong adsorption energies (−45 kcal/mol) compared to non-methoxy analogues (−28 kcal/mol) .

Biological Activity

3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NC_{10}H_{11}N with a molecular weight of 159.20 g/mol. The compound features a methoxy group and a nitrogen-containing heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H11NC_{10}H_{11}N
Molecular Weight159.20 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from this structure have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve modulation of cellular signaling pathways and enzyme interactions. For example, some studies suggest that the compound may inhibit specific kinases or other enzymes crucial for cancer cell survival and proliferation .

Case Studies

  • Synthesis and Evaluation :
    A study synthesized various analogs of this compound and evaluated their anticancer activity. The results indicated that modifications to the methoxy group significantly affected the cytotoxicity profile against cancer cells .
  • Electrochemical Studies :
    Another investigation involved the use of derivatives as inhibitors for corrosion in acidic environments, indirectly suggesting their stability and potential utility in drug formulation . The electrochemical measurements revealed that these compounds could serve dual purposes in both medicinal and industrial applications.

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